N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a morpholinoethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the reaction of benzylamine with 2-chloroethylmorpholine in the presence of a base, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and morpholinoethyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or morpholino derivatives.
Scientific Research Applications
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anti-depressants and anti-cancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to active sites of enzymes, inhibiting their activity. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Similar structure but lacks the morpholinoethyl group.
N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.
N-Benzyloxybenzamide: Contains a benzyloxy group instead of a benzyl group.
Uniqueness
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride is unique due to the presence of both benzyl and morpholinoethyl groups, which confer specific chemical and biological properties. The morpholinoethyl group enhances the compound’s solubility and potential for biological interactions, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
CAS No. |
1808-21-5 |
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Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-benzyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-20(19-9-5-2-6-10-19)22(17-18-7-3-1-4-8-18)12-11-21-13-15-24-16-14-21;/h1-10H,11-17H2;1H |
InChI Key |
YAPXGEFPOKPGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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